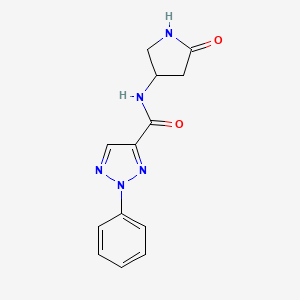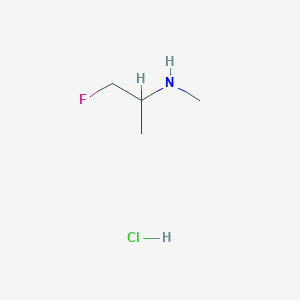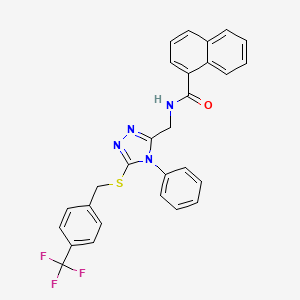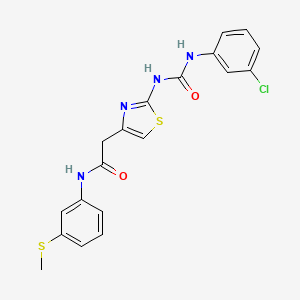
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on thiazole derivatives, including those similar to the specified compound, has been a topic of interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds often serve as key intermediates or end products in the synthesis of pharmaceuticals and are studied for their interactions with biological systems.
Synthesis Analysis
The synthesis of thiazole derivatives can involve multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, Saravanan et al. (2016) and others have described methodologies for synthesizing acetamide derivatives with chlorophenyl and thiazole components, highlighting the importance of intermolecular interactions in the crystal formation of these compounds (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Molecular Structure Analysis
The molecular structure of thiazole-containing compounds is characterized by specific spatial arrangements that influence their chemical and biological properties. Investigations into their crystal structure have shown that these molecules can form various intermolecular interactions, such as hydrogen bonds, which are crucial for their stability and reactivity (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Chemical Reactions and Properties
Thiazole derivatives undergo a range of chemical reactions, including nucleophilic substitutions and condensations, which allow for the introduction of diverse functional groups. These reactions are fundamental for the synthesis of compounds with desired biological activities. The chemical behavior of these reactants under various conditions can lead to the optimization of synthesis routes for targeted molecules (Ramírez, Rodrigues, Mijares, de Sanctis, & Charris, 2020).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. These properties are essential for determining the compound's suitability for pharmaceutical applications, including its bioavailability and stability.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity (pKa), and electrophilic/nucleophilic characteristics, are determined by the compound's functional groups and molecular structure. For example, studies on the pKa values of similar acetamide derivatives have provided insights into their protonation states, which are critical for understanding their interactions with biological targets (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Anticancer Applications
A novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives, containing a phenyl urea warhead similar to the chemical structure of interest, were synthesized and evaluated for their antiproliferative activities against three human cancer cell lines: HT-29, A431, and PC3, as well as normal HDF cells. The 4-chloro-containing compound showed significant cytotoxic effects against the A431 cell line, inducing apoptosis with upregulation of Bax and downregulation of Bcl-2 proteins in A431 cancer cells. This compound also inhibited the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in A431 cancer cells, a key target in cancer treatment, suggesting its potential as a VEGFR-2 inhibitor (Toolabi et al., 2022).
Molecular Interactions and Photovoltaic Efficiency
Another study on bioactive benzothiazolinone acetamide analogs, which share a core structure with the compound , involved spectroscopic and quantum mechanical studies to analyze ligand-protein interactions and photovoltaic efficiency modeling. These compounds showed good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). The non-linear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1) indicated that these compounds have potential biomedical applications and photovoltaic efficiency (Mary et al., 2020).
Propriétés
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-27-16-7-3-6-14(9-16)21-17(25)10-15-11-28-19(23-15)24-18(26)22-13-5-2-4-12(20)8-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXAKMLBAZYAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

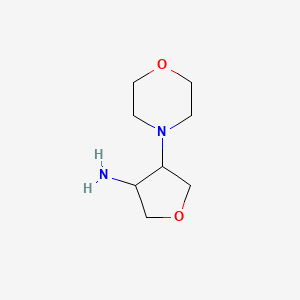
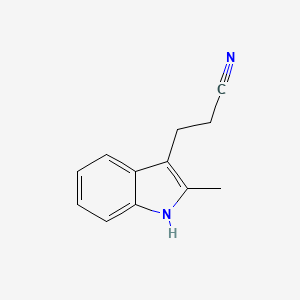
![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine](/img/structure/B2498761.png)
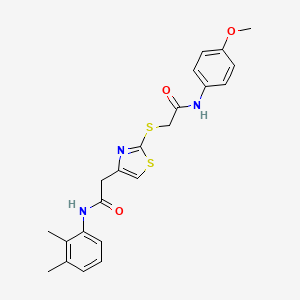
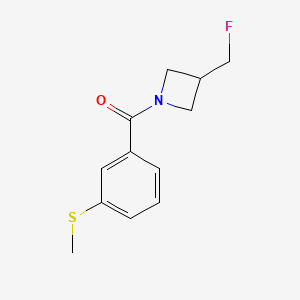
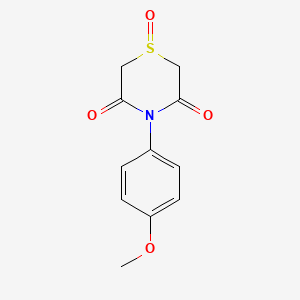
![N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498765.png)
![Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2498766.png)

